molecular formula C20H18O2S B14712580 Triphenylsulfanium acetate CAS No. 19600-49-8

Triphenylsulfanium acetate

Cat. No.: B14712580
CAS No.: 19600-49-8
M. Wt: 322.4 g/mol
InChI Key: XZZGCKRBJSPNEF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsulfanium acetate is a sulfonium salt comprising a positively charged triphenylsulfanium ion (C₁₈H₁₅S⁺) and an acetate counterion (CH₃COO⁻). Sulfonium salts are widely utilized in organic synthesis, photolithography, and catalysis due to their stability and ionic character. The acetate anion distinguishes this compound from other sulfonium salts, influencing its solubility, reactivity, and environmental compatibility.

Properties

CAS No.

19600-49-8

Molecular Formula

C20H18O2S

Molecular Weight

322.4 g/mol

IUPAC Name

triphenylsulfanium;acetate

InChI

InChI=1S/C18H15S.C2H4O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4/h1-15H;1H3,(H,3,4)/q+1;/p-1

InChI Key

XZZGCKRBJSPNEF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylsulfanium acetate can be synthesized through the reaction of triphenylsulfonium chloride with sodium acetate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale filtration and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Triphenylsulfanium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triphenylsulfanium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylsulfanium acetate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The sulfonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Triphenylsulfanium Acetate and Analogues
Compound Molecular Formula Key Properties Applications Safety/Regulatory Notes
This compound C₁₈H₁₅S·CH₃COO - Likely hydrophilic due to acetate anion.
- Moderate thermal stability.
Catalysis, photoresists Limited toxicity data; handle as lab chemical.
Triphenylsulfanium perfluorobutanesulfonate C₁₈H₁₅S·C₄F₉SO₃ - Hydrophobic (perfluorinated anion).
- High thermal/chemical stability.
Electronics (RoHS-regulated) Restricted under EU RoHS .
Phenyl trifluoroacetate C₈H₅F₃O₂ - Volatile ester.
- Reacts with nucleophiles (e.g., hydrolysis).
Lab reagent, intermediates Irritant; use in ventilated areas .
Cellulose acetate (C₆H₇O₂(OAc)₃)ₙ - Thermoplastic (softens at 250°F).
- Low moisture absorption.
Textiles, films Non-toxic; biodegradable .
Triphenyl phosphite C₁₈H₁₅O₃P - Hydrolyzes in moisture.
- Acts as stabilizer in polymers.
Polymer additive Corrosive; avoid skin contact .

Chemical Stability and Reactivity

  • Acetate vs. Perfluorinated Anions : this compound’s acetate anion confers higher polarity and water solubility compared to its perfluorobutanesulfonate analogue, which is hydrophobic and thermally robust due to the fluorinated chain .
  • Ester vs. Sulfonium Salts : Unlike phenyl trifluoroacetate (an ester prone to hydrolysis), sulfonium salts like this compound exhibit greater ionic stability in aqueous environments .
  • Thermal Behavior : Cellulose acetate softens at 250°F, whereas sulfonium salts generally decompose at higher temperatures (>300°F), making the latter suitable for high-temperature applications like photoresists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.